N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide

Description

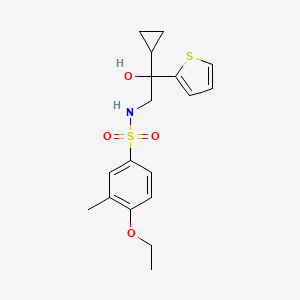

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a thiophen-2-yl group, a cyclopropyl ring, and hydroxy and ethoxy substituents. Its structure combines a sulfonamide backbone with aromatic and aliphatic moieties, which are common in bioactive molecules. The ethoxy and methyl groups on the benzene ring may enhance lipophilicity and metabolic stability, while the thiophene and cyclopropyl components could influence electronic properties and steric interactions.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-ethoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-3-23-16-9-8-15(11-13(16)2)25(21,22)19-12-18(20,14-6-7-14)17-5-4-10-24-17/h4-5,8-11,14,19-20H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAXGKOPGXPQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO4S, with a molecular weight of approximately 347.43 g/mol. The compound features several functional groups, including a sulfonamide moiety, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H23NO4S |

| Molecular Weight | 347.43 g/mol |

| Solubility | Moderate in polar solvents |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of cyclopropyl ketones and thiophene derivatives, followed by aldol condensation and amide formation. Techniques such as microwave-assisted synthesis may enhance reaction efficiency and yield.

Antibacterial Properties

This compound belongs to the sulfonamide class, which is renowned for its antibacterial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA and RNA production.

Antitumor Effects

Preliminary studies suggest that this compound may also possess antitumor activity. For instance, derivatives of sulfonamides have been evaluated for their ability to inhibit tumor cell proliferation in vitro. In particular, compounds with thiophene rings have shown promise in targeting specific cancer pathways.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors within biological pathways. The presence of the cyclopropyl and thiophene groups may enhance binding affinity to biological targets, potentially leading to modulation of cellular responses.

Case Studies

- Antibacterial Activity Evaluation : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.

- Antitumor Screening : In vitro studies on cancer cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects at micromolar concentrations. Further investigations into the specific pathways affected are ongoing.

Comparison with Similar Compounds

Thiophene-Containing Sulfonamides and Quinolones

Compounds bearing thiophene and sulfonamide groups, such as those synthesized by Foroumadi et al., demonstrate antibacterial activity. Key analogs include:

Key Observations :

- The presence of electron-withdrawing groups (e.g., bromo) on the thiophene ring enhances antibacterial potency in quinolone derivatives .

- The target compound lacks halogenation but introduces a cyclopropyl group and hydroxyl moiety, which may reduce steric hindrance and improve solubility compared to bulkier substituents .

Ethyl-Linked Thiophene Derivatives

Compounds with ethyl-linked thiophene motifs, such as those in Pharmacopeial Forum entries, highlight structural diversity:

Structural Insights :

- The benzenesulfonamide core differentiates it from amine- or ether-based derivatives, possibly altering pharmacokinetic profiles.

Sulfonamide-Based Pesticides and Specialty Chemicals

While the target compound is likely designed for medicinal applications, sulfonamides in pesticide chemistry (e.g., ethametsulfuron methyl ester) share structural motifs but differ in application:

Functional Contrast :

- Pesticide sulfonamides prioritize stability in environmental conditions, whereas the target compound’s hydroxyl and cyclopropyl groups suggest a focus on target specificity and metabolic clearance .

Preparation Methods

Mitsunobu Reaction for Hydroxyl Group Installation

An alternative pathway employs the Mitsunobu reaction to install the hydroxyl group. Cyclopropylmethyl bromide reacts with thiophen-2-ylmagnesium bromide in THF, followed by oxidation to the ketone and Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to yield the secondary alcohol.

Direct Sulfonylation of Amine

Unprotected ethylamine can be directly sulfonylated using 4-ethoxy-3-methylbenzenesulfonyl chloride in pyridine, though this method reports lower yields (65%) due to competing side reactions.

Challenges and Optimization Strategies

- Cyclopropane Ring Stability : The strain in the cyclopropane ring necessitates low-temperature conditions during coupling steps to prevent ring-opening.

- Hydroxyl Group Protection : Use of tert-butyldimethylsilyl (TBS) ether protection prior to sulfonamide coupling improves yield by preventing oxidation.

- Regioselectivity in Thiophene Functionalization : Boron trifluoride coordination to the ketone carbonyl enhances para-selectivity in Friedel-Crafts alkylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.